molecular formula C6H11NO3 B8012431 Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate

Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate

Cat. No.: B8012431
M. Wt: 145.16 g/mol
InChI Key: YQKCZMNEYIICEE-WHFBIAKZSA-N
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Description

Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate is a chiral bicyclic compound featuring a tetrahydrofuran ring substituted with an amino group at position 4 and a methyl ester at position 3. Its stereochemical configuration (3R,4R) is critical for its biological interactions and synthetic utility, particularly in pharmaceutical applications where enantioselectivity influences binding affinity and metabolic stability. The amino group enables nucleophilic reactivity (e.g., amide bond formation), while the ester moiety allows for further derivatization or hydrolysis to a carboxylic acid.

Properties

IUPAC Name

methyl (3R,4R)-4-aminooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKCZMNEYIICEE-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1COC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino alcohol.

    Cyclization: The precursor undergoes cyclization to form the tetrahydrofuran ring.

    Functional Group Introduction: The amino group and carboxylate ester group are introduced through selective functionalization reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes structural and physicochemical properties of Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate and its analogs:

Compound CAS Number Molecular Formula Molecular Weight Functional Groups Stereochemistry Commercial Availability
This compound Not provided C₇H₁₁NO₃ ~157.17 Amino, methyl ester 3R,4R Not specified
(3R,4S)-4-Boc-amino-tetrahydrofuran-3-carboxylic acid 1821782-14-2 C₁₀H₁₇NO₅ 231.248 Boc-protected amino, carboxylic acid 3R,4S In stock
Methyl 4-oxotetrahydrofuran-3-carboxylate 57595-23-0 C₆H₈O₄ 144.13 Ketone (4-oxo), methyl ester Not specified No suppliers listed
Key Observations:

Functional Groups: The target compound contains a free amino group, enabling direct participation in coupling reactions (e.g., with carboxylic acids or activated carbonyls). (3R,4S)-4-Boc-amino-tetrahydrofuran-3-carboxylic acid includes a Boc-protected amine, which requires acidic deprotection (e.g., TFA) for further reactivity. Its carboxylic acid group contrasts with the target’s ester, offering divergent derivatization pathways. Methyl 4-oxotetrahydrofuran-3-carboxylate lacks an amino group but features a ketone, rendering it electrophilic and suitable for reductions or nucleophilic additions.

Stereochemistry :

  • The (3R,4R) configuration of the target compound distinguishes it from the (3R,4S) Boc-protected analog. Stereochemical differences significantly impact biological activity, as seen in enantioselective drug-receptor interactions.

Synthetic Utility: The Boc-protected analog serves as a stable intermediate for introducing the amino group in controlled synthetic steps. The 4-oxo analog may act as a precursor for reductive amination to synthesize the target compound or its Boc-protected derivative.

This compound
  • Amide Bond Formation: The free amino group facilitates coupling with carboxylic acids or activated esters, critical in peptide-like drug synthesis.
  • Ester Hydrolysis : Conversion to the carboxylic acid enables further functionalization (e.g., salt formation or conjugation).
(3R,4S)-4-Boc-Amino-Tetrahydrofuran-3-Carboxylic Acid
  • Protection Strategy : The Boc group enhances stability during synthesis, preventing unwanted side reactions involving the amine.
  • Carboxylic Acid Utility : Enables direct conjugation to amines via carbodiimide-mediated coupling.
Methyl 4-Oxotetrahydrofuran-3-Carboxylate
  • Ketone Reactivity : Susceptible to nucleophilic attack (e.g., Grignard reagents) or reduction to alcohols or amines.
  • Limitations: Limited commercial availability restricts its practical use.

Pharmacological and Industrial Relevance

  • Target Compound : Likely used in chiral drug synthesis (e.g., protease inhibitors or kinase-targeting agents), where the (3R,4R) configuration ensures optimal target engagement.
  • Boc-Protected Analog : A key intermediate in solid-phase peptide synthesis or fragment-based drug design.

Biological Activity

Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

This compound is a chiral molecule with two stereocenters, which contributes to its biological activity. The synthesis of this compound has been optimized through various methods, including asymmetric synthesis techniques that yield high enantiomeric purity. For instance, one efficient method involves the use of chiral catalysts to achieve yields greater than 98% with excellent diastereoselectivity .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Aminotransferase Inhibition : Studies have shown that compounds similar to this compound can inhibit human ornithine aminotransferase (hOAT), which plays a crucial role in proline metabolism. Inhibition of hOAT has been linked to reduced tumor growth in hepatocellular carcinoma models .
  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and schizophrenia .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could suppress cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting key metabolic pathways associated with cancer progression .

Neuroprotective Effects

The compound has also shown promise in neuropharmacology. It was found to reverse cognitive deficits in animal models and reduce tau phosphorylation induced by amyloid-beta peptides, which are implicated in Alzheimer's disease pathology .

Case Studies

  • Hepatocellular Carcinoma Model : In a recent study, the administration of this compound resulted in a significant reduction of α-fetoprotein levels, a biomarker for liver cancer, suggesting its potential as a therapeutic agent in liver cancer treatment .
  • Alzheimer's Disease Trials : Clinical trials have indicated that compounds targeting similar pathways as this compound may improve cognitive function in patients with Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of hOAT
NeuroprotectionModulation of neurotransmitters
Cognitive EnhancementReduction of tau phosphorylation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions with precise control of stereochemistry. For example, intermediates like tetrahydrofuran derivatives are synthesized under inert atmospheres (e.g., nitrogen) using reagents such as BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) and TEA (triethylamine) in anhydrous THF. Chiral resolution methods, such as chiral column chromatography or enantioselective catalysis, are critical for isolating the (3R,4R) configuration. Post-reaction purification via silica gel chromatography ensures product purity .

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

  • Methodological Answer : Techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.
  • Chiral HPLC : To resolve enantiomers and confirm enantiomeric excess (e.g., using columns like Chiralpak AD-H).
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in studies of structurally similar tetrahydrofuran derivatives .

Q. What are the key challenges in scaling up laboratory-scale synthesis?

  • Methodological Answer : Challenges include maintaining stereochemical fidelity during reaction scaling and optimizing solvent systems (e.g., THF vs. dichloromethane). Process optimization often involves replacing moisture-sensitive reagents (e.g., LDA) with more robust alternatives and implementing in-line monitoring (e.g., FTIR) to track reaction progress .

Advanced Research Questions

Q. How do modifications to the amino group in this compound affect its pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that replacing the NH group with aromatic or heteroatom-containing substituents (e.g., =CH-, O, S) alters receptor binding. For example, compound 7a (with a CH2_2 substitution) showed a κ-opioid receptor antagonism Ke of 0.18 nM, while sulfur-containing analogs exhibited reduced potency. Computational modeling (e.g., Sybyl MMFF94 force field) is used to predict binding conformations .

Q. What strategies resolve contradictions in pharmacological data, such as variable Ke values across receptor subtypes?

  • Methodological Answer : Discrepancies arise from receptor subtype selectivity and assay conditions. To address this:

  • Functional Assays : Use [35^{35}S]GTPγS binding assays to measure intrinsic activity across μ-, δ-, and κ-opioid receptors.
  • Molecular Dynamics Simulations : Analyze ligand-receptor interactions to identify steric or electronic mismatches.
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., consistent buffer systems) .

Q. How can computational tools aid in designing derivatives with improved metabolic stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts metabolic hotspots (e.g., susceptible C-H bonds).
  • ADMET Prediction Software : Tools like SwissADME assess permeability and cytochrome P450 interactions.
  • Conformational Searches : Systematically explore substituent effects on stability using software like Gaussian or Schrödinger .

Q. What experimental approaches validate enantiomer-specific biological effects?

  • Methodological Answer :

  • Enantioselective Synthesis : Prepare both (3R,4R) and (3S,4S) enantiomers via chiral auxiliaries or asymmetric catalysis.
  • In Vivo Pharmacokinetics : Compare bioavailability and tissue distribution in rodent models.
  • Crystallographic Studies : Resolve ligand-receptor co-crystal structures to map binding site interactions (e.g., hydrogen bonding patterns) .

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